ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate
Overview
Description
Ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with 4-phenyl-1,3-thiazol-2-yl hydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The thiazole ring’s electronic properties allow it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate can be compared with other thiazole derivatives, such as:
- 2-(4-phenylthiazol-2-yl)hydrazinecarbothioamide
- 1-(2-phenylthiazol-4-yl)methyl-1H-1,2,4-triazole
- 2-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
These compounds share similar structural features but differ in their substituents and biological activities. This compound is unique due to its specific hydrazono and ester functionalities, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (3Z)-3-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-20-14(19)9-11(2)17-18-15-16-13(10-21-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,16,18)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZLWKCSMUFYNC-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328532 | |
Record name | ethyl (3Z)-3-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117481-00-2 | |
Record name | ethyl (3Z)-3-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201328532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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